[5-(3-Furoyl)-2-thienyl]acetic acid
Overview
Description
“[5-(3-Furoyl)-2-thienyl]acetic acid” is a chemical compound with the molecular formula C11H8O4S . It is also known as FTA. The CAS number for this compound is 1447967-26-1 .
Molecular Structure Analysis
The molecular structure of “[5-(3-Furoyl)-2-thienyl]acetic acid” consists of a furoyl group attached to a thienyl group, with an acetic acid moiety . The molecular weight of this compound is 236.24 g/mol .Scientific Research Applications
Biocatalytic Valorization of Furans
Furan derivatives, including furfural and HMF, are recognized for their role as platform chemicals derived from biomass. These compounds are pivotal in the development of sustainable chemistry due to their versatility in producing a wide array of valuable chemicals. The inherent instability of furans presents challenges for their synthetic modification, yet biocatalysis offers a selective and environmentally benign approach to their transformation. Biocatalytic processes, leveraging the specificity of enzymes under mild conditions, have been explored for the detoxification of furans, selective synthesis through oxidation-reduction reactions, esterifications, and other conversions, aiming for high selectivity and yield under eco-friendly conditions (Domínguez de María & Guajardo, 2017).
Hydrogenation of Furfural Derivatives
The hydrogenation of furfural and its derivatives into valuable compounds, such as pentanediol, showcases the chemical versatility and potential of furan-based chemicals in producing fine chemicals. This process exemplifies the conversion of biomass-derived furans into high-value products under catalytic conditions, highlighting the importance of catalyst design and reaction engineering to achieve efficient, selective, and sustainable chemical transformations (Tan et al., 2021).
properties
IUPAC Name |
2-[5-(furan-3-carbonyl)thiophen-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4S/c12-10(13)5-8-1-2-9(16-8)11(14)7-3-4-15-6-7/h1-4,6H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARJRKIORVRZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)C2=CC=C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Furoyl)-2-thienyl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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